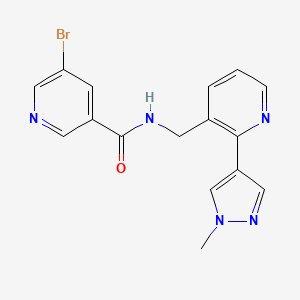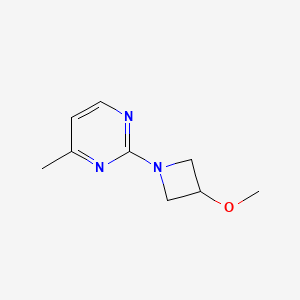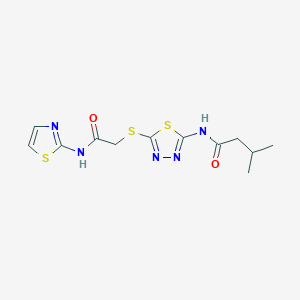![molecular formula C13H14N4S B2866243 N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine CAS No. 862820-91-5](/img/structure/B2866243.png)
N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine is a compound that features both imidazole and benzothiazole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine typically involves the reaction of 1,3-benzothiazol-2-amine with 3-bromopropyl imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted imidazole or benzothiazole derivatives.
科学的研究の応用
N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological imaging.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzothiazole moiety can interact with biological macromolecules such as proteins or DNA. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: This compound also contains an imidazole ring but is fused with a naphthalimide moiety instead of benzothiazole.
N-(3-imidazol-1-ylpropyl)benzamide: This compound features an imidazole ring linked to a benzamide group.
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine is unique due to the presence of both imidazole and benzothiazole moieties, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these two heterocycles in a single molecule can enhance its potential as a versatile ligand in coordination chemistry and as a bioactive agent in medicinal chemistry.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-2-5-12-11(4-1)16-13(18-12)15-6-3-8-17-9-7-14-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHNPCNHNUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)
![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride](/img/structure/B2866169.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2866170.png)
![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)






